Hydrogen Bond Donor Count: Zero HBD Confers Superior Predicted Membrane Permeability Versus Primary and Secondary Aminoacetonitriles
[Butyl(methyl)amino]acetonitrile possesses zero hydrogen bond donors (HBD = 0) because the nitrogen is fully alkylated with n-butyl and methyl substituents, leaving no N–H bonds. In contrast, the primary amine aminoacetonitrile has HBD = 2, and the secondary amine N-butylaminoacetonitrile has HBD = 1 [1]. According to the widely cited Lipinski framework, each hydrogen bond donor incurs a permeability penalty of approximately 1–2 log units in Caco-2 and PAMPA models [2]. While direct experimental permeability data for these specific compounds are not publicly available, the systematic difference in HBD count predicts that [butyl(methyl)amino]acetonitrile will exhibit higher passive membrane permeability than its HBD-1 and HBD-2 analogs, a critical advantage for applications requiring intracellular target engagement.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) and Predicted LogP |
|---|---|
| Target Compound Data | [Butyl(methyl)amino]acetonitrile: HBD = 0; predicted logP ≈ 0.95–1.2; MW 126.20 g·mol⁻¹ |
| Comparator Or Baseline | N-Butylaminoacetonitrile (CAS 3010-04-6): HBD = 1, XLogP3 = 0.8, MW 112.17 g·mol⁻¹; Aminoacetonitrile (CAS 540-61-4): HBD = 2, logP = −1.4 (predicted), MW 56.07 g·mol⁻¹ |
| Quantified Difference | ΔHBD = −1 vs. secondary amine; −2 vs. primary amine. Predicted ΔlogP ≈ +0.15 to +0.4 vs. N-butylaminoacetonitrile; +2.35 to +2.6 vs. aminoacetonitrile |
| Conditions | Computed/estimated properties from ChemAxon and XLogP3 algorithms; no experimental logP available for target compound |
Why This Matters
Compounds with HBD = 0 systematically outperform HBD ≥ 1 analogs in passive membrane permeability [2], making [butyl(methyl)amino]acetonitrile a preferred intermediate when downstream products require cellular penetration or blood-brain barrier access.
- [1] Human Metabolome Database. Aminoacetonitrile (HMDB0248309). HBD 2; logP −1.4 (predicted). (2021). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Advanced Drug Delivery Reviews 2001, 46 (1–3), 3–26. View Source
